N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide
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Overview
Description
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a methoxybenzohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide typically involves the reaction of 2-methoxybenzoic acid hydrazide with 2,5-dioxo-1-phenylpyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetohydrazide
- N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3,4,5-trimethoxybenzohydrazide
- N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-4-fluoro-N-[(4-fluorophenyl)methyl]benzamide
Uniqueness
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide stands out due to its specific structural features, such as the methoxy group on the benzohydrazide moiety. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide |
InChI |
InChI=1S/C18H17N3O4/c1-25-15-10-6-5-9-13(15)17(23)20-19-14-11-16(22)21(18(14)24)12-7-3-2-4-8-12/h2-10,14,19H,11H2,1H3,(H,20,23) |
InChI Key |
WQCXAHNAPBXWHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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